molecular formula C6H14ClNO B1601004 3-Isopropylamino-2-hydroxy-1-chloropropane CAS No. 50666-68-7

3-Isopropylamino-2-hydroxy-1-chloropropane

Cat. No. B1601004
CAS RN: 50666-68-7
M. Wt: 151.63 g/mol
InChI Key: ZRBLAFWOGCBZPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropylamino-2-hydroxy-1-chloropropane , also known by its IUPAC name 1-chloro-3-(propan-2-ylamino)propan-2-ol , is a chemical compound with the molecular formula C₆H₁₄ClNO . It consists of a chlorinated hydrocarbon backbone with an isopropylamino group and a hydroxyl group. The compound’s systematic name reflects its structural features: a chlorine atom attached to a tertiary carbon, which is further substituted with an isopropylamino group and a hydroxyl group .


Synthesis Analysis

The synthesis of 3-Isopropylamino-2-hydroxy-1-chloropropane involves the reaction of appropriate starting materials. While specific synthetic methods may vary, one common approach is the reaction between 1-chloro-2-propanol and isopropylamine . The chlorination of 2-propanol yields 1-chloro-2-propanol, which subsequently reacts with isopropylamine to form the desired compound .


Molecular Structure Analysis

The molecular structure of 3-Isopropylamino-2-hydroxy-1-chloropropane consists of a central carbon atom bonded to a chlorine atom, an isopropylamino group, and a hydroxyl group. The compound’s three-dimensional arrangement influences its chemical properties and reactivity. The IUPAC name provides insights into the connectivity of these functional groups .


Chemical Reactions Analysis

3-Isopropylamino-2-hydroxy-1-chloropropane can participate in various chemical reactions, including nucleophilic substitution, acid-base reactions, and hydrogen bonding. Its reactivity depends on the specific functional group involved. For example, the hydroxyl group can undergo esterification or dehydration reactions, while the amino group may act as a nucleophile in substitution reactions .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Stability: Stable under normal conditions .

Safety And Hazards

  • Personal Protective Equipment : Wear appropriate gloves, goggles, and lab attire .

properties

IUPAC Name

1-chloro-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO/c1-5(2)8-4-6(9)3-7/h5-6,8-9H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBLAFWOGCBZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20504772
Record name 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isopropylamino-2-hydroxy-1-chloropropane

CAS RN

50666-68-7
Record name 1-Chloro-3-[(propan-2-yl)amino]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20504772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Chloro-3-[(1-methylethyl)amino]-2-propanol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP6Y53LCT7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropylamino-2-hydroxy-1-chloropropane
Reactant of Route 2
Reactant of Route 2
3-Isopropylamino-2-hydroxy-1-chloropropane
Reactant of Route 3
Reactant of Route 3
3-Isopropylamino-2-hydroxy-1-chloropropane
Reactant of Route 4
Reactant of Route 4
3-Isopropylamino-2-hydroxy-1-chloropropane
Reactant of Route 5
Reactant of Route 5
3-Isopropylamino-2-hydroxy-1-chloropropane
Reactant of Route 6
Reactant of Route 6
3-Isopropylamino-2-hydroxy-1-chloropropane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.